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Compound of Interest

Compound Name: (1S,2S,3R)-DT-061

Cat. No.: B2927005 Get Quote

A comprehensive review of the experimental data comparing the inactive enantiomer

(1S,2S,3R)-DT-061 and its active counterpart, DT-061, against vehicle controls in preclinical

cancer models.

This guide provides a detailed comparative analysis of (1S,2S,3R)-DT-061 and its biologically

active enantiomer, DT-061, with their corresponding vehicle controls. The data presented is

intended for researchers, scientists, and drug development professionals interested in the

therapeutic potential and mechanism of action of small molecule activators of Protein

Phosphatase 2A (PP2A).

(1S,2S,3R)-DT-061 serves as a crucial negative control in studies involving DT-061, an orally

active and bioavailable activator of the serine/threonine phosphatase PP2A.[1][2][3][4] DT-061

has garnered significant interest for its potential therapeutic application in cancers driven by

KRAS mutations and MYC overexpression.[1] The primary proposed mechanism of action for

DT-061 involves the selective stabilization of the B56α-PP2A holoenzyme, which in turn leads

to the dephosphorylation and subsequent degradation of oncoproteins such as c-MYC.

However, it is important to note that some studies have presented conflicting evidence,

suggesting that the cytotoxic effects of DT-061 may be independent of PP2A activation and

could be attributed to the disruption of the Golgi apparatus and endoplasmic reticulum. This

guide will present data from studies supporting the PP2A-dependent mechanism, while

acknowledging the ongoing scientific discussion.
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Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing

DT-061 with vehicle controls.

In Vitro Efficacy

Assay Type Cell Line Treatment
Concentrati
on

Result vs.
Vehicle
Control

Reference

Cell Viability HCC827 DT-061
14.3 µM

(IC50)

Decreased

cell viability

Cell Viability HCC3255 DT-061
12.4 µM

(IC50)

Decreased

cell viability

Colony

Growth

H441 (KRAS-

mutant)
DT-061

Dose-

dependent

Inhibition of

colony growth

Colony

Growth

H358 (KRAS-

mutant)
DT-061

Dose-

dependent

Inhibition of

colony growth

Apoptosis

(Caspase-3/7

Activation)

H441, H358 DT-061
Dose-

dependent

Increased

caspase-3/7

activation

Apoptosis

(Annexin V)
H1975 DT-061 20 µM

Increased

annexin V

positivity

PP2A

Holoenzyme

Assembly

H358

(NanoBit

Assay)

DT-061 30 µM

3-6 fold

increase in

B56α-PP2A

complex

formation 1-2

hours post-

treatment

In Vivo Efficacy
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Animal
Model

Cancer
Type

Treatment
Dosage and
Administrat
ion

Result vs.
Vehicle
Control

Reference

BALB/c nu/nu

mice with

H441

xenografts

KRAS-driven

Lung Cancer
DT-061

5 mg/kg, oral

gavage, 4

weeks

Significant

inhibition of

tumor growth

BALB/c nu/nu

mice with

H358

xenografts

KRAS-driven

Lung Cancer
DT-061

5 mg/kg, oral

gavage, 4

weeks

Significant

inhibition of

tumor growth

Xenograft

Model

Lung

Adenocarcino

ma

DT-061 Not specified

~2-fold

increase in

B56α-

containing

PP2A

holoenzymes

in tumors

Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.

In Vivo Xenograft Studies
Animal Model: 6 to 8-week-old male BALB/c nu/nu mice were typically used.

Tumor Implantation: Human cancer cell lines (e.g., H441, H358) were subcutaneously

injected into the flanks of the mice.

Treatment Groups: Mice were randomized into treatment and control groups. The treatment

group received DT-061, while the control group received a vehicle.

Vehicle Composition: A common vehicle formulation for oral gavage consists of 10% DMSO,

40% PEG300, 5% Tween-80, and 45% Saline. Another reported vehicle is 10% DMSO in
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corn oil.

Dosing and Administration: DT-061 was administered orally via gavage, typically at a dose of

5 mg/kg daily for a specified period (e.g., 4 weeks).

Outcome Measurement: Tumor volume was measured regularly using calipers. At the end of

the study, tumors were often excised for further analysis, such as co-immunoprecipitation to

assess protein-protein interactions.

In Vitro Cell-Based Assays
Cell Lines: Various cancer cell lines, particularly those with KRAS mutations or MYC

overexpression, were used.

Treatment: Cells were treated with varying concentrations of DT-061 or a vehicle control. For

in vitro experiments, the vehicle was typically DMSO.

Cell Viability and Proliferation Assays: Assays such as MTT or colony formation assays were

used to assess the effect of DT-061 on cell growth and survival.

Apoptosis Assays: Apoptosis was quantified using methods like caspase-3/7 activity assays

or Annexin V staining followed by flow cytometry.

PP2A Holoenzyme Assembly Assay (NanoBit): A split-luciferase complementation assay was

used to monitor the formation of the PP2A-A and B56α complex in live cells. Cells were

treated with DT-061 or DMSO, and luminescence was measured over time to quantify

protein-protein interactions.

Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of DT-061
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DT-061
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(B56α-A-C)

Stabilizes

Phosphorylated c-MYC
(pS62 - Stable)
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c-MYC

Ubiquitination
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Tumor Suppression
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Experiment Setup

Treatment Phase Data Analysis
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Implantation Tumor Growth Randomization Vehicle Control
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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